Tetraferric Tricitrate Decahydrate

Description

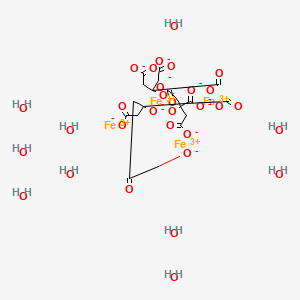

Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

Ferric (Fe3+) iron is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous (Fe2+) iron by ferrireductase and cytochrome b reductase 1. Ferrous iron is stored intracellularly in ferritin and transported into the blood by ferroportin 1. Transport by ferroportin 1 is coupled with oxidation to ferric iron by hephaestin or ceruloplasmin. Ferric iron in plasma is bound to transferrin, which carries iron to other cells. Iron is transported to mitochondria for the synthesis of heme or iron-sulfur clusters, which are integral parts of several metalloproteins like hemoglobin. Ferric iron can also bind to phosphate in the gastrointestinal tract, which precipitates as the insoluble ferric phosphate. Ferric phosphate remains unabsorbed and is eliminated in the feces. Decreased phosphate absorption gradually lowers phosphate levels in the blood. |

|---|---|

Formule moléculaire |

C18H32Fe4O31 |

Poids moléculaire |

967.8 g/mol |

Nom IUPAC |

iron(3+);2-oxidopropane-1,2,3-tricarboxylate;decahydrate |

InChI |

InChI=1S/3C6H7O7.4Fe.10H2O/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;;;/h3*1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;10*1H2/q3*-1;4*+3;;;;;;;;;;/p-9 |

Clé InChI |

UISKQNNAQKPSDO-UHFFFAOYSA-E |

SMILES canonique |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

Origine du produit |

United States |

Advanced Structural Elucidation and Characterization of Tetraferric Tricitrate Decahydrate

Spectroscopic Analysis of Solid-State Structures

The solid-state structure of tetraferric tricitrate decahydrate (B1171855) is elucidated through a combination of spectroscopic and thermal analysis methods, each providing unique insights into the crystalline arrangement, iron coordination environment, and hydration state.

Table 1: Hypothetical X-ray Diffraction Data for a Crystalline Ferric Citrate (B86180) Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.45 |

| b (Å) | 18.23 |

| c (Å) | 9.87 |

| β (°) | 98.6 |

| Volume (ų) | 1856.2 |

Note: This table presents hypothetical data for illustrative purposes, as specific lattice parameters for tetraferric tricitrate decahydrate are not publicly documented.

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron atoms. researchgate.netresearchgate.net It provides critical information on the oxidation state, spin state, and coordination geometry of the iron centers within the this compound structure. In ferric (Fe³⁺) compounds, Mössbauer spectra typically consist of doublets or sextets. The isomer shift (δ) is indicative of the oxidation state, with values for high-spin Fe³⁺ generally falling in the range of +0.2 to +0.5 mm/s. The quadrupole splitting (ΔE_Q) provides information about the symmetry of the local environment of the iron nucleus; a larger value suggests a more distorted coordination sphere. researchgate.net For a complex like this compound, which contains multiple iron atoms, Mössbauer spectroscopy can distinguish between different iron sites if their local environments are not identical. nih.gov

Table 2: Representative Mössbauer Parameters for High-Spin Fe(III) in a Citrate Complex

| Parameter | Value (mm/s) | Interpretation |

| Isomer Shift (δ) | 0.38 | Consistent with high-spin Fe(III) |

| Quadrupole Splitting (ΔE_Q) | 0.75 | Indicates a distorted octahedral environment |

Note: These are typical values observed for ferric citrate complexes and serve as an example. researchgate.net

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in defining the coordination mode of the citrate ligands to the ferric ions. researchgate.net The citrate molecule possesses multiple potential coordination sites: three carboxylate groups and one hydroxyl group. The vibrational frequencies of these groups are sensitive to their coordination environment. For instance, the symmetric and asymmetric stretching vibrations of the carboxylate groups (COO⁻) shift upon coordination to a metal ion. The position and separation of these bands can help distinguish between monodentate, bidentate, and bridging coordination modes. The involvement of the hydroxyl group in coordination can also be inferred from changes in its characteristic vibrational bands.

Table 3: Key FTIR and Raman Bands for Citrate Coordination Analysis

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |

| Carboxylate (asymmetric stretch) | ~1730 (C=O), ~1570 (COO⁻) | ~1600 - 1650 | Shift indicates coordination |

| Carboxylate (symmetric stretch) | ~1400 | ~1380 - 1420 | Shift indicates coordination |

| C-O (hydroxyl stretch) | ~1100 | Shifted or broadened | Indicates hydroxyl group involvement |

Note: The exact wavenumbers can vary depending on the specific structure of the complex.

Thermogravimetric analysis (TGA) is employed to study the thermal stability and composition of this compound, particularly its hydration level and decomposition pathway. unca.edu By monitoring the change in mass as a function of temperature, one can identify distinct mass loss steps. For a hydrated compound like this compound, the initial mass loss at relatively low temperatures (typically below 200 °C) corresponds to the removal of water molecules. The stoichiometry of hydration (in this case, ten water molecules) can be confirmed by the percentage of mass lost in this step. At higher temperatures, the organic citrate ligand decomposes, eventually leaving a residue of iron oxide. The decomposition profile provides insights into the thermal stability of the complex.

Table 4: Illustrative TGA Data for a Hydrated Ferric Citrate

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 180 | 15.2 | Loss of water of hydration |

| 200 - 450 | 45.5 | Decomposition of citrate ligands |

| > 450 | - | Residual iron oxide |

Note: The temperature ranges and mass loss percentages are illustrative and depend on the specific compound and experimental conditions.

Solution-State Speciation Analysis

Understanding the behavior of this compound in solution is critical, as many of its applications are in aqueous environments. Solution-state analysis focuses on identifying the various iron-citrate species that may exist in equilibrium.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as the high-spin ferric (Fe³⁺) ion (d⁵ configuration). researchgate.netnih.gov In solution, EPR spectroscopy can provide information about the presence and nature of paramagnetic iron(III) citrate species. The EPR spectrum of high-spin Fe³⁺ is sensitive to the symmetry and strength of the ligand field. Different iron(III) citrate complexes in solution, having distinct coordination environments, will exhibit different EPR signals, characterized by their g-values. researchgate.net This allows for the identification of different mononuclear and polynuclear Fe³⁺-citrate species that may form when this compound is dissolved. nih.govrsc.org

Table 5: Representative EPR g-values for Fe(III) in a Citrate Environment

| Species | g-value | Interpretation |

| Mononuclear Fe(III)-citrate | g ≈ 4.3 | Rhombic symmetry, typical for high-spin Fe(III) in a distorted environment |

| Polynuclear Fe(III)-citrate | g ≈ 2.0 | Broader signal, may indicate interacting iron centers |

Note: These g-values are characteristic of ferric citrate complexes in solution and are provided as examples. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Identification of Solution Species (e.g., Mono-, Di-, Tri-, Polynuclear Complexes)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft ionization" technique essential for identifying the various iron-citrate species that coexist in an aqueous solution. nih.gov This method allows for the transfer of intact complex ions from the solution phase to the gas phase, enabling the determination of their mass-to-charge (m/z) ratios and, consequently, their nuclearity (the number of iron atoms) and stoichiometry. nih.gov

Research has demonstrated that the speciation of iron(III)-citrate is highly dependent on factors such as pH and the molar ratio of iron to citrate. nih.gov ESI-MS analyses of iron-citrate solutions have successfully identified a heterogeneous pool of complexes. nih.gov At high citrate-to-iron ratios, mononuclear species, particularly the dicitrate complex [Fe(Cit)₂]⁵⁻, are predominant. researchgate.net As the relative concentration of iron increases or the pH decreases, ESI-MS data reveal the formation of polynuclear species. These include dinuclear complexes, such as [Fe₂(Cit)₂(H₂O)₂]²⁻, and various trinuclear complexes. nih.govresearchgate.net The ability of ESI-MS to detect these different species confirms that this compound does not exist as a single entity in solution but rather as part of a complex and dynamic equilibrium.

Table 1: Representative Iron-Citrate Species Identified in Solution by ESI-MS This table is a composite of findings from multiple studies and represents a range of possible species.

| Nuclearity | Proposed Species | Key Research Finding |

|---|---|---|

| Mononuclear | [Fe(Cit)₂]⁵⁻ | Predominant species in citrate excess conditions. researchgate.net |

| Mononuclear | [FeLH] | Partially coordinated species identified in spectrophotometric and mass spectrometry studies. nih.gov |

| Dinuclear | [Fe₂(Cit)₂(H₂O)₂]²⁻ | Identified as a stable dinuclear complex in solution. researchgate.net |

| Trinuclear | Various | Trinuclear complexes are observed to increase in abundance at higher iron-to-citrate ratios. nih.gov |

| Polynuclear | [Fe₉O(Cit)₈(H₂O)₃]⁷⁻ | Fragments of higher-nuclearity species have been detected, indicating the presence of large polynuclear clusters. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation and Concentration Dependence

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for monitoring the formation of iron(III)-citrate complexes and studying how their equilibria are affected by changes in concentration and pH. The technique relies on the absorption of UV or visible light by the complex, which promotes electronic transitions, primarily ligand-to-metal charge transfer (LMCT) bands in the case of ferric citrate.

Studies of the Fe(III)-citrate system at varying pH values and citrate concentrations show distinct changes in the UV-Vis spectra, providing evidence for the existence of multiple, distinct species in solution. nih.govresearchgate.net A key feature observed during these titrations is the appearance of isosbestic points. An isosbestic point is a specific wavelength at which the molar absorptivity of two species in equilibrium is equal. researchgate.net Its presence is strong evidence that two principal species are interconverting. researchgate.net

For example, at low pH (e.g., 0.5-1.4), an isosbestic point around 266 nm indicates an equilibrium between the "free" aquated Fe³⁺ ion and a 1:1 Fe(III)-citrate complex. researchgate.net At a slightly higher pH range (e.g., 1.9-3.0), another isosbestic point appears near 350-354 nm, signifying a different equilibrium, such as the conversion between the FeLH and FeL₂H₂³⁻ complexes. researchgate.netresearchgate.net These observations allow for the calculation of stability constants for the various complexes formed. nih.gov

Table 2: Isosbestic Points Observed in the Fe(III)-Citrate System

| Observed Isosbestic Point (approx. λ) | Conditions (e.g., pH range) | Indicated Equilibrium |

|---|---|---|

| 266 nm | pH 0.52 - 1.42 | Equilibrium between free Fe³⁺(aq) and a 1:1 Fe(III)-citrate complex. researchgate.net |

| 350 nm | pH 2.12 - 3.73 | Equilibrium between two principal species, suggested to be FeCit and a deprotonated form. researchgate.net |

| 354 nm | pH 1.92 - 2.99 | Equilibrium between the FeLH complex and another species, identified as FeL₂H₂³⁻. researchgate.net |

| 320 nm | Above physiological pH | Indicates an equilibrium between different complex species in more basic conditions. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Protonation and Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the structure of the citrate ligand itself when it is part of a complex in solution. While the paramagnetic nature of the Fe(III) ion complicates direct observation of some nuclei due to significant peak broadening, ¹H and ¹³C NMR can still yield valuable information about the ligand's protonation state and conformation.

In studies of metal-citrate interactions, NMR is used to track the chemical shifts of the citrate protons and carbons. researchgate.net The binding of a metal ion like Fe(III) to the carboxylate or hydroxyl groups of citrate causes a significant change in the local electronic environment, which is reflected in the NMR spectrum. For unbound citrate, the two CH₂ groups exhibit a characteristic signal pattern. researchgate.net Upon complexation, these signals shift and can become more complex, indicating the coordination of the ligand to the metal center.

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Particle Morphology and Size

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology, size, and aggregation state of solid-state this compound and related materials. SEM provides high-resolution images of the surface topography, while TEM allows for the examination of internal structure and the size and shape of individual nanoparticles.

SEM analyses of materials derived from ferric citrate often reveal an amorphous phase, sometimes with a mass of material between more crystalline grains. In some preparations, the morphology appears as agglomerations of smaller particles. TEM images provide more detail at the nanoscale, confirming that these materials can be composed of irregular or spherical nanoparticles.

The particle size can be significantly influenced by the synthesis method. For instance, ferric citrate prepared by solid-state grinding (ball-milling) can produce nanoparticles with average sizes as small as 1-3 nm. In contrast, as-prepared, un-milled ferric citrate may consist of much larger particles or aggregates, with average sizes in the range of 75 nm or more. This demonstrates that mechanical processing can dramatically reduce particle size.

Table 3: Morphological Characteristics of Ferric Citrate-Derived Materials

| Technique | Synthesis/Preparation Method | Observed Morphology | Reported Particle Size (Average) |

|---|---|---|---|

| SEM | Standard precipitation | Amorphous phase between grains, bulk morphology. | Not applicable (bulk) |

| TEM | Standard precipitation | Agglomerated, irregular shape. | ~75 nm |

| TEM | Ball-milling (10 min) | Spherical nanoparticles. | ~1.3 nm |

| TEM | Hydrothermal | Irregular particle shape with agglomerations. | 12 - 42 nm |

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX or EDS), typically coupled with an electron microscope (SEM or TEM), is used for elemental analysis. This technique identifies the elements present in a sample and can provide a semi-quantitative assessment of their relative abundance. When a high-energy electron beam from the microscope strikes the sample, it excites electrons in the atoms, causing them to be ejected. As electrons from higher energy shells fill these vacancies, they emit X-rays with energies characteristic of that specific element.

For a sample of this compound, EDX analysis is used to confirm the presence of the expected core elements: iron (Fe), oxygen (O), and carbon (C). The resulting EDX spectrum displays peaks corresponding to the characteristic X-ray emission energies of these elements. This analysis verifies the purity of the sample by confirming the absence of significant elemental contaminants. The relative heights or areas of the peaks can be used to calculate the atomic or weight percentage of each element, providing a compositional analysis that can be compared to the theoretical values for the compound's formula.

Table 4: Representative Elemental Composition from EDX Analysis of a Ferric Citrate Material This table presents hypothetical yet typical data for illustrative purposes.

| Element | Symbol | Typical Weight % | Typical Atomic % |

|---|---|---|---|

| Carbon | C | ~25-35% | ~35-45% |

| Oxygen | O | ~40-50% | ~45-55% |

| Iron | Fe | ~20-25% | ~5-10% |

Coordination Chemistry and Speciation Dynamics of Iron Iii Citrate Systems

Ligand Coordination Modes and Denticity of Citrate (B86180) in Iron(III) Complexes

Citric acid is a multidentate chelating agent, capable of binding to metal ions through its three carboxylate groups and one central hydroxyl group. asm.orgwikipedia.org In complexes with iron(III), the coordination involves both the carboxylate functions and, crucially, the alcoholic hydroxyl group, which typically deprotonates upon complex formation. kcl.ac.ukrsc.orgresearchgate.netnih.govrsc.org This deprotonation of the hydroxyl group has been a significant factor in understanding the stability and structure of these complexes. kcl.ac.ukrsc.orgresearchgate.netnih.gov

The denticity of the citrate ligand—the number of donor groups attached to the central metal ion—can vary. Studies have identified different coordination modes:

Tridentate Coordination: In some complexes, citrate acts as a tridentate ligand. For instance, the formation of a tridentate ferric-citrate complex, [Fe(III)OH cit]⁻, has been described. asm.org

Bidentate Coordination: Citrate can also coordinate in a bidentate fashion. This mode is observed in hydrolyzed species such as [Fe(III)(OH)₂ cit]²⁻, where the change from tridentate to bidentate coordination plays a role in the complex's biodegradability. asm.org

The α-hydroxycarboxylate group, present in citrate, demonstrates a high affinity and selectivity for iron(III) under most biological conditions, making it a key functional group in the coordination chemistry of these systems. nih.gov

pH-Dependent Speciation and Protonation Equilibria

The distribution of iron(III) citrate species is profoundly dependent on the pH of the aqueous solution. researchgate.netnih.govkcl.ac.ukrsc.org Citric acid is a triprotic acid with pKa values of approximately 3.13, 4.76, and 6.40 for its three carboxylic acid groups, and a much higher pKa of about 14.4 for its hydroxyl group. researchgate.netwikipedia.org As the pH changes, the protonation state of the citrate ligand changes, which in turn influences the nature of the resulting iron complexes. nih.gov

Voltammetric and spectrophotometric studies have identified several distinct, spectrally active species that exist in equilibrium at different pH values. researchgate.netnih.gov For example, in one study, four different species were identified across a range of pH levels: FeLH, FeL₂(H₂)³⁻, FeL₂H⁴⁻, and FeL₂⁵⁻. researchgate.netnih.gov At neutral pH, the dominant mononuclear species are often dicitrate complexes. nih.gov The relative amount of these mononuclear complexes tends to be higher at neutral pH compared to slightly acidic conditions, which is attributed to the increased coordination ability of the more deprotonated citrate ligand. nih.gov At highly acidic pH (e.g., 1.5), photoreduction can lead to the formation of Fe(II) citrate and hexaaqua complexes. nih.gov At higher pH levels (e.g., 5.5-7.0), the photodegradation product is primarily Fe(II) citrate, which can subsequently reoxidize. nih.gov

The stability constants for several protonated and deprotonated iron(III)-citrate complexes have been determined, as shown in the table below.

| Complex Species | logβ Value |

|---|---|

| FeLH | 25.69 |

| FeL₂(H₂)³⁻ | 48.06 |

| FeL₂H⁴⁻ | 44.60 |

| FeL₂⁵⁻ | 38.85 |

Nuclearity of Iron(III) Citrate Complexes (e.g., Mononuclear, Dinuclear, Trinuclear, Polynuclear Formations)

A defining characteristic of the iron(III) citrate system is its tendency to form complexes with varying nuclearity, meaning they can contain one or multiple iron centers. wikipedia.org The specific nuclearity is heavily influenced by solution conditions like pH and the iron-to-citrate ratio. kcl.ac.ukrsc.orgresearchgate.netnih.gov

Mononuclear Complexes: These complexes contain a single iron atom. They are typically favored when citrate is in excess. researchgate.netnih.gov The most common mononuclear species are dicitrate complexes, such as [Fe(Cit)₂]⁵⁻, where one iron ion is coordinated by two citrate ligands. nih.govkcl.ac.ukrsc.orgresearchgate.net

Dinuclear and Trinuclear Complexes: Mass spectrometry and EPR spectroscopy have confirmed the presence of dinuclear (two-iron) and trinuclear (three-iron) species in solution. kcl.ac.ukrsc.orgresearchgate.netnih.gov Syntheses of stable dinuclear iron(III) citrate complexes have also been reported. acs.org

Polynuclear Complexes: Larger polynuclear structures, containing more than three iron atoms, are also a feature of this system, particularly at equimolar or iron-excess conditions. researchgate.netnih.gov These complexes are often described as oligomers or polymers. kcl.ac.uknih.gov Voltammetric studies have registered redox processes corresponding to the reduction of these polynuclear species. researchgate.netnih.govresearchgate.net The formation of these larger structures is a consequence of the saturation of iron's coordination sphere when citrate is limited, requiring citrate ligands to bridge multiple iron centers. nih.gov

Influence of Iron-to-Citrate Molar Ratios on Speciation Distribution

The molar ratio of iron(III) to citrate is a critical determinant of the speciation and nuclearity of the complexes formed. researchgate.netnih.govkcl.ac.ukrsc.orgresearchgate.net A general principle is that higher concentrations of citrate relative to iron favor the formation of smaller, mononuclear complexes, while lower citrate concentrations promote the assembly of larger, polynuclear structures. rsc.org

Citrate Excess (e.g., 1:10 Fe:Cit): When citrate is present in large excess, mononuclear dicitrate complexes, such as [Fe(Cit)₂]⁵⁻, dominate the speciation. nih.govrsc.org At a 1:10 iron-to-citrate ratio, the mononuclear species is the predominant form observed, although traces of trinuclear complexes may still be detected. rsc.org

Equimolar Ratio (e.g., 1:1 Fe:Cit): At or near a 1:1 molar ratio, polynuclear species prevail. researchgate.netnih.gov Spectroscopic evidence suggests that under these conditions, a trinuclear structure is the most probable formation. researchgate.netnih.gov The formation of these polynuclear structures is necessary to satisfy the coordination requirements of the iron(III) ions when the citrate ligand is not in excess. nih.gov

Low Citrate Ratios: At low citrate concentrations, the reduction of polynuclear iron(III)-citrate species is more readily observed, indicating their prevalence under these conditions. researchgate.net

| Fe:Citrate Molar Ratio | Dominant Species Type | Example Structure |

|---|---|---|

| 1:1 (Equimolar) | Polynuclear/Trinuclear | Trinuclear structures |

| 1:10 (Citrate Excess) | Mononuclear | Monoiron dicitrate complexes, e.g., [Fe(Cit)₂]⁵⁻ |

Interconversion Mechanisms Between Different Iron(III) Citrate Species in Aqueous Environments

The various iron(III) citrate species exist in a dynamic equilibrium and can interconvert through several mechanisms, primarily driven by changes in solution conditions.

One key mechanism is hydrolysis . For example, a tridentate complex like [Fe(III)OH cit]⁻ can be further hydrolyzed to form a bidentate complex, [Fe(III)(OH)₂ cit]²⁻. asm.org This change in coordination is driven by the reaction with water and is influenced by pH. asm.org

Another significant pathway involves photoreduction and reoxidation . Iron(III) citrate complexes can undergo photoreduction when exposed to light, forming Fe(II) species. nih.gov This process is pH-dependent. At higher pH values, the resulting Fe(II) citrate can be reoxidized and subsequently polymerize, leading to the formation of stable, polynuclear ferric compounds. nih.gov This cycle of reduction followed by reoxidation and polymerization represents a dynamic pathway for the formation and transformation of various polynuclear iron species in aqueous environments. nih.gov

Thermodynamic and Kinetic Investigations of Tetraferric Tricitrate Decahydrate Formation and Transformation

Determination of Stability and Formation Constants for Iron(III) Citrate (B86180) Complexes

The stability of iron(III) citrate complexes in aqueous solutions is a critical factor influencing their formation and reactivity. The citrate ion, derived from citric acid, can form various complexes with ferric ions (Fe³⁺). The stability of these complexes is quantified by their stability constants (β) and formation constants (K).

Citric acid is a triprotic acid, meaning it can donate three protons, and its hydroxyl group can also be deprotonated, making it a versatile chelating agent. wikipedia.org The chelate effect, where a single ligand binds to a metal ion through multiple donor atoms, contributes to the high stability of these complexes. wikipedia.org

Studies have shown that at different pH levels and iron-to-citrate ratios, various mononuclear and polynuclear species can exist. nih.govscienceforecastoa.com For instance, at a 1:1 iron-to-citrate molar ratio, polynuclear species, likely a trinuclear structure, are predominant. researchgate.net As the citrate concentration increases, the formation of mononuclear dicitrate complexes is favored. nih.govscienceforecastoa.com

The determination of stability constants often involves techniques like potentiometry and spectrophotometry. chem-soc.si For example, pH-titration and molar conductivity methods have been used to determine that two moles of citrate can bind to one mole of Fe(III) ion. chem-soc.si The logarithm of the stability constant for the [Fe(II)(citrate)₂]⁴⁻ complex has been reported to be 21.26. researchgate.netresearchgate.net The electrode potential of the iron(III)-citrate/iron(II)-citrate couple is approximately 0 V, which is significantly lower than the +0.77 V of the aqueous iron(III)/iron(II) ion couple, indicating the strong complexation of iron by citrate. researchgate.net

The table below presents some reported stability constants for various iron(III) citrate complexes. It's important to note that inconsistencies in experimental conditions such as pH, ionic strength, and ligand-to-metal ratio can lead to variations in these values. researchgate.net

| Complex Species | Log K₁ | Log K₂ | Log β | Conditions | Reference(s) |

| Fe(III)-Citrate | 1.7 | 1.03 | 2.73 | 25 °C, 0.1 M NaCl | chem-soc.si |

| U(VI)-Fe(III)-Citrate (1:1:1) | 17.10 ± 0.41 | pH 4.0, I=0 | nih.gov | ||

| U(VI)-Fe(III)-Citrate (1:1:2) | 20.47 ± 0.31 | pH 4.0, I=0 | nih.gov |

Kinetic Analysis of Solid-State Reactions and Decomposition Processes

The thermal decomposition of solid iron(III) citrate complexes, including tetraferric tricitrate decahydrate (B1171855), is a complex process involving multiple steps. Kinetic analysis of these solid-state reactions provides insights into the reaction mechanisms and the energy barriers associated with them.

Thermogravimetric analysis (TGA) is a common technique used to study these decomposition processes. By monitoring the mass loss of a sample as a function of temperature, different reaction steps can be identified. eurekaselect.combenthamdirect.com For instance, the thermal decomposition of an iron(III) citrate and malonic acid mixture has been shown to occur in six distinct steps, ultimately leading to the formation of magnetite nanoparticles. eurekaselect.combenthamdirect.com

Activation Energy Determination for Reaction Steps

The activation energy (Ea) represents the minimum energy required for a reaction to occur. For solid-state reactions, model-free kinetic methodologies are often employed to determine the activation energy for each decomposition step from non-isothermal thermogravimetric data. eurekaselect.combenthamdirect.com This approach allows for the calculation of activation energy as a function of the extent of conversion, providing a more detailed understanding of the reaction kinetics. benthamdirect.com For example, the activation energy for iron mobilization by ascorbate (B8700270) is significantly lower when mediated by labile iron, indicating a change in the reaction pathway. researchgate.net

Nucleation Rate Studies

Nucleation is the initial process of forming a new thermodynamic phase. In the context of solid-state decomposition, it refers to the formation of the initial nuclei of the product phase. The rate of nucleation can be influenced by factors such as temperature, the extent of conversion, and the heating rate. eurekaselect.combenthamdirect.com Studies on the thermal decomposition of iron(III) citrate have shown that the nucleation rate at higher temperatures is affected by both the degree of conversion and the rate of heating. benthamdirect.com

Dynamics of Ligand Exchange and Metal Ion Chelation

The dynamics of ligand exchange and metal ion chelation are fundamental to the behavior of iron(III) citrate complexes in solution. Ligand exchange involves the substitution of one ligand in a complex with another. The kinetics of these reactions are influenced by several factors, including the nature of the incoming ligand and the structure of the initial iron complex. researchgate.net

The chelation of ferric ions by citrate is a rapid process. researchgate.net However, the subsequent reactions, such as ligand exchange with other chelators like desferrioxamine B, can be more complex. researchgate.net The rate of ligand exchange is affected by the citrate-to-iron ratio. At a 1:1 ratio, the rate-limiting step is the depolymerization of polynuclear iron citrate complexes to a more reactive, lower molecular weight species. researchgate.net When citrate is in excess (ratios above 20:1), the formation of ferric dicitrate suppresses polymerization and reacts more rapidly. researchgate.net

Factors Affecting Complex Dissolution and Precipitation

The dissolution and precipitation of iron(III) citrate complexes are influenced by a variety of factors, including pH, temperature, and the presence of other substances. The solubility of ferric citrate is generally low in water. wikipedia.org

The structure of the iron-citrate complex plays a crucial role in its behavior. For example, ferric iron can form a bidentate complex with citric acid that is readily biodegradable, while the tridentate complex formed with ferrous iron is more resistant to biodegradation. nih.govresearchgate.netnih.gov The conversion of the ferrous complex to the ferric form, which can be accelerated by bacteria, is a key step in its degradation. nih.govresearchgate.netnih.gov

The addition of chelating agents like citrate can influence the dissolution of iron-containing minerals. Studies have shown that the addition of sodium citrate or citric acid can increase the rate of iron oxidation in certain microbial leaching cultures. researchgate.net However, the formation of iron precipitates can also occur, which may co-precipitate other metals and reduce leaching efficiency. researchgate.net

Photochemical processes can also affect the stability of iron(III) citrate complexes. The photoreduction of iron(III) to iron(II) can occur, leading to the degradation of the citrate ligand. copernicus.orgcopernicus.org This process is important in various environmental and biological systems. wikipedia.org

Theoretical and Computational Chemistry Studies of Tetraferric Tricitrate Decahydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding in complex systems like ferric citrate (B86180). While specific DFT studies on the exact "tetraferric tricitrate decahydrate" stoichiometry are not prevalent in the literature, the principles of DFT are widely applied to understand the fundamental interactions within iron-citrate complexes. medchemexpress.com

DFT calculations focus on the electron density of a system to determine its energy and other properties. For ferric citrate, these calculations can provide insights into:

Bonding Nature: The nature of the coordinate bonds between the ferric (Fe³⁺) ions and the citrate ligands can be characterized. This includes understanding the degree of covalent versus ionic character in the Fe-O bonds.

Electron Distribution: DFT can map the electron density distribution across the molecule, identifying regions of electron accumulation and depletion. This is crucial for understanding the reactivity and interaction sites of the complex.

Magnetic Properties: Iron complexes are often paramagnetic. DFT calculations can predict the magnetic moments of the individual iron centers and the nature of magnetic coupling (ferromagnetic or antiferromagnetic) between them in polynuclear species. acs.org

A typical DFT study on a system like ferric citrate would involve the following steps:

Model System Selection: A representative model of the ferric citrate complex, such as a mononuclear or dinuclear species, is chosen for the calculation.

Geometry Optimization: The initial geometry of the model is optimized to find the lowest energy structure.

Electronic Structure Calculation: Single-point energy calculations are performed on the optimized geometry to obtain information about molecular orbitals, charge distribution, and other electronic properties.

These theoretical insights are invaluable for interpreting experimental data and for building a more complete picture of the chemical bonding within tetraferric tricitrate decahydrate (B1171855).

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules in solution. For this compound, MD simulations are instrumental in understanding its behavior in an aqueous environment, which is critical for many of its applications.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of:

Solvation and Hydration: MD simulations can reveal how water molecules arrange themselves around the ferric citrate complex, forming hydration shells. The stability and structure of these hydration layers are important for the solubility and reactivity of the complex.

Complex Speciation: In solution, ferric citrate can exist as various species, including mononuclear, dinuclear, and trinuclear complexes. researchgate.netresearchgate.netpsi.ch MD simulations can help to understand the dynamic equilibrium between these different forms and the factors that influence their relative stability, such as pH and concentration. researchgate.netnih.gov

Transport Properties: These simulations can be used to predict transport properties like diffusion coefficients, which are important for understanding how the complex moves and interacts in a solution.

Interactions with Biomolecules: MD simulations have been employed to study the interaction of ferric citrate with biological macromolecules, such as the FecA iron transporter protein. acs.org These studies provide atomic-level details of the binding process, including the key amino acid residues involved and the conformational changes that occur upon binding.

A typical MD simulation of ferric citrate in water would involve placing the complex in a simulation box filled with water molecules and allowing the system to evolve over time, tracking the positions and velocities of all atoms.

Quantum Chemical Modeling of Coordination Geometries and Energetics

These models have been used to investigate:

Coordination Modes of Citrate: The citrate ligand is versatile and can coordinate to metal ions in several ways. It can act as a bidentate or tridentate ligand, and the hydroxyl group can also participate in coordination. sissa.it Quantum chemical calculations can determine the most energetically favorable coordination modes.

Structure of Polynuclear Complexes: Ferric citrate has a propensity to form polynuclear complexes, where multiple iron centers are bridged by citrate ligands or hydroxide (B78521) ions. acs.orgnih.gov Computational modeling helps to elucidate the three-dimensional structures of these complex oligomers.

Energetics of Complex Formation: The stability of different ferric citrate species in solution is governed by their formation energies. Quantum chemical methods can calculate these energies, providing insights into the speciation of ferric citrate under different conditions.

X-ray crystallography studies have provided experimental data on the solid-state structure of some ferric citrate complexes, which serve as important benchmarks for validating the accuracy of computational models. researchgate.netresearchgate.netpsi.chresearchgate.net For example, it has been shown that the citrate can act as a tetradentate ligand to bridge two iron(III) ions.

Table 1: Representative Coordination Data for Ferric Citrate Complexes

| Species | Iron to Citrate Ratio | Coordination Environment | Reference |

|---|---|---|---|

| Monoiron dicitrate | 1:2 | The dominant species in citrate excess. | researchgate.netresearchgate.netpsi.ch |

| Dinuclear complex | 2:1 or 5:1 | Forms at lower citrate to iron ratios. | nih.gov |

| Trinuclear complex | 1:1 | Proposed to form at equimolar ratios. | acs.orgresearchgate.net |

Prediction of Spectroscopic Properties Based on Computational Models

Computational models are not only used to predict structures and energetics but also to simulate spectroscopic properties. This is a critical link between theory and experiment, as it allows for the direct comparison of calculated spectra with experimental measurements, aiding in the interpretation of complex spectroscopic data.

For ferric citrate, computational models can predict:

Mössbauer Spectra: Mössbauer spectroscopy is highly sensitive to the local environment of iron nuclei. acs.org Computational models can calculate the isomer shift and quadrupole splitting parameters, which are key features of a Mössbauer spectrum and are dependent on the oxidation state, spin state, and coordination geometry of the iron atoms.

Electron Paramagnetic Resonance (EPR) Spectra: EPR spectroscopy is used to study paramagnetic species like Fe³⁺. acs.orgresearchgate.netresearchgate.netpsi.ch Theoretical models can predict the g-tensor and hyperfine coupling constants, which helps in identifying the different iron species present in a sample.

UV-Vis Spectra: The color of ferric citrate solutions is due to electronic transitions that can be probed by UV-Vis spectroscopy. nih.gov Time-dependent DFT (TD-DFT) can be used to calculate the energies and intensities of these electronic transitions, helping to assign the observed absorption bands to specific electronic processes, such as ligand-to-metal charge transfer (LMCT).

Table 2: Spectroscopic Data for Ferric Citrate Species

| Spectroscopic Technique | Observed Species/Property | Key Findings | Reference |

|---|---|---|---|

| Mössbauer Spectroscopy | Mononuclear and polynuclear species | Different iron environments give rise to distinct spectral components. | acs.org |

| EPR Spectroscopy | Paramagnetic monomeric units | Signal intensity decreases with increasing iron-to-citrate ratio, indicating the formation of EPR-silent polynuclear species. | acs.orgresearchgate.net |

| UV-Vis Spectroscopy | Ligand-to-Metal Charge Transfer | The position of absorption bands is sensitive to the coordination environment and pH. | nih.gov |

By combining these diverse computational approaches, a detailed and multi-faceted understanding of the chemical nature of this compound and related ferric citrate complexes can be achieved.

Mentioned Chemical Compounds

Fundamental Interactions and Non Clinical Research Applications of Tetraferric Tricitrate Decahydrate

Interactions in Geochemical and Environmental Systems

In geochemical and environmental contexts, the behavior of tetraferric tricitrate decahydrate (B1171855) is largely governed by the interactions of ferric iron and citrate (B86180) with other components of the environment. Citrate, being a natural and ubiquitous organic acid, plays a significant role in the environmental chemistry of iron.

Complexation with Environmental Ligands

The citrate component of tetraferric tricitrate decahydrate can interact with various environmental ligands, influencing the speciation and mobility of iron and other metals. Citrate itself is a powerful chelating agent, forming stable complexes with metal ions. wikipedia.org In the environment, it can compete with other natural and anthropogenic ligands for binding to metal ions.

The complexation of ferric iron with citrate is pH-dependent, with different species being dominant under various conditions. nih.gov Studies have shown that in aqueous solutions, mononuclear, dinuclear, and trinuclear ferric citrate complexes can exist, with their relative concentrations depending on the pH and the iron-to-citrate molar ratio. researchgate.net This complex chemistry is crucial in understanding how ferric citrate interacts with other environmental ligands, such as dissolved organic matter (DOM), phosphates, and carbonates. For instance, citrate can enhance the dissolution of iron-containing minerals in the soil by forming soluble ferric citrate complexes. wikipedia.org

Role in Iron Cycling in Non-Biological Environments

Iron cycling is a fundamental process in various non-biological environments, and organic ligands like citrate play a critical role. Ferric citrate complexes are involved in the photochemical and redox reactions of iron in aquatic and terrestrial systems.

The presence of citrate can also influence the transformation of iron minerals. For example, it can affect the conversion of ferrihydrite, a common and poorly crystalline iron oxide, into more stable forms like goethite and hematite (B75146). The complexation of iron by citrate can inhibit or alter the pathways of these mineral transformations.

Potential in Material Science and Catalyst Development

The chemical properties of this compound make it a valuable precursor and component in the development of advanced materials and catalysts.

Precursor for Iron Oxide Nanomaterials (e.g., Magnetite)

This compound, or more generally ferric citrate, is widely used as a precursor in the synthesis of iron oxide nanoparticles, particularly magnetite (Fe₃O₄). These nanoparticles have a broad range of applications in areas such as magnetic resonance imaging (MRI), drug delivery, and data storage.

The synthesis often involves the thermal decomposition or co-precipitation of ferric citrate. The citrate ion in the precursor plays a dual role: it acts as a fuel during the combustion synthesis, and it can also serve as a capping agent, controlling the size and preventing the agglomeration of the newly formed nanoparticles. The use of ferric citrate allows for good control over the stoichiometry and morphology of the resulting iron oxide nanoparticles.

Below is a table summarizing different synthesis methods for iron oxide nanoparticles using ferric citrate as a precursor:

| Synthesis Method | Description | Resulting Nanoparticle Characteristics |

| Thermal Decomposition | Involves heating ferric citrate at high temperatures in a controlled atmosphere. | Can produce highly crystalline nanoparticles with controlled size and magnetic properties. |

| Co-precipitation | Ferric citrate is precipitated in a solution, often with a reducing agent, to form iron oxide nanoparticles. | A versatile method that can be used to produce a variety of iron oxide phases. |

| Hydrothermal Synthesis | The reaction is carried out in a sealed vessel under high temperature and pressure. | Can yield well-defined crystalline nanoparticles with specific morphologies. |

Applications in Redox Chemistry and Catalysis

The iron center in this compound can exist in different oxidation states, making it active in redox reactions. This property is exploited in catalysis, where ferric citrate complexes can act as catalysts in various chemical transformations.

For example, ferric citrate has been investigated as a catalyst in advanced oxidation processes (AOPs) for the degradation of organic pollutants in water. It can activate oxidizing agents like hydrogen peroxide or persulfate to generate highly reactive radicals that can break down persistent organic compounds.

The catalytic activity is influenced by the coordination environment of the iron, which can be tuned by changing the reaction conditions, such as pH and the presence of other ligands. The ability of the citrate ligand to stabilize different oxidation states of iron is a key factor in its catalytic performance.

Use in Analytical Chemistry Research

In analytical chemistry, ferric citrate and its related compounds are utilized in various methods for the detection and quantification of different analytes.

Ferric citrate can serve as a reagent in spectrophotometric methods. For instance, a method for the detection of ferric ammonium (B1175870) citrate in table salt by spectrophotometry has been developed. google.com This method relies on the formation of a colored complex that can be measured to determine the concentration of the analyte. The maximum absorption wavelength for this particular analysis is 510 nanometers. google.com

High-Performance Liquid Chromatography (HPLC) is another technique where ferric citrate is relevant. An HPLC method has been established for the determination of ferric ammonium citrate in salt. cabidigitallibrary.org This method involves the use of a complexing agent like EDTA to fully complex with the ferric ions before chromatographic separation. cabidigitallibrary.org The separation can be achieved using a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid. sielc.com

Furthermore, ferric citrate itself can be the subject of analytical investigation to understand its speciation in aqueous solutions. Techniques such as voltammetry and UV-vis spectrophotometry are employed to characterize the different ferric citrate complexes that exist at various pH levels and concentrations. nih.gov These studies are crucial for understanding its behavior in both environmental and biological systems. The sameness of ferric citrate can also be established through various comparative physico-chemical characterizations. fda.govciteline.com

The table below provides a summary of analytical techniques involving ferric citrate:

| Analytical Technique | Application | Principle |

| Spectrophotometry | Determination of ferric ammonium citrate in salt. google.com | Formation of a colored complex with a maximum absorbance at a specific wavelength. google.com |

| HPLC | Quantification of ferric ammonium citrate in salt. cabidigitallibrary.org | Separation of the complex on a reverse-phase column after complexation with EDTA. cabidigitallibrary.orgsielc.com |

| Voltammetry and UV-vis Spectrophotometry | Speciation analysis of ferric citrate in aqueous solutions. nih.gov | Characterization of different ferric citrate complexes based on their electrochemical and spectral properties. nih.gov |

Development of Advanced Detection and Quantification Methods in Non-Biological Matrices

The detection and quantification of iron-citrate complexes, including this compound, in non-biological matrices are crucial for environmental monitoring and industrial process control. Researchers have developed various advanced methods to achieve sensitive and accurate measurements.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a powerful technique. Specifically, HPLC combined with electrospray ionization mass spectrometry (ESI-MS) or inductively coupled plasma mass spectrometry (ICP-MS) allows for the separation, identification, and quantification of different iron-citrate species. mostwiedzy.plresearchgate.net These hyphenated techniques are advantageous as they can speciate the iron complexes, providing information beyond just the total iron concentration. For instance, hydrophilic interaction liquid chromatography (HILIC) coupled with both ESI-MS and ICP-MS has been successfully used for the quantitative determination of iron citrate/malate complexes. rsc.org This dual-detection approach allows for both elemental and molecular mass spectrometric analysis.

Spectrophotometric methods also offer a viable approach for quantifying ferric citrate. A method has been developed where a yellow ferric citrate complex is converted to a purple-red complex under illumination, which can then be quantified spectrophotometrically at a detection wavelength of 490 nm. epa.gov This photochromic reaction provides a basis for a simple and sensitive analytical method with a linear range of 0–300 mg/L and a detection limit of 3.46 mg/L. epa.gov UV-Vis spectrophotometry has been used to study the speciation of iron(III)-citrate complexes in aqueous solutions by observing the changes in spectra with varying pH. researchgate.netnih.gov Isosbestic points in the UV-Vis spectra indicate the presence of different complex species in equilibrium. researchgate.net

Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, have also been explored for the detection of iron complexes. researchgate.net These techniques can be used to study the redox behavior of iron-citrate complexes and have been applied to the detection of heavy metal ions using electrodes modified with citrate-capped iron oxide nanoparticles. researchgate.net

A comparison of various analytical techniques for iron determination is presented below:

| Analytical Technique | Principle | Advantages | Disadvantages |

| HPLC-ICP-MS/ESI-MS | Chromatographic separation followed by elemental or molecular mass analysis. | High sensitivity, specificity, and ability to perform speciation analysis. mostwiedzy.plresearchgate.net | High instrument cost and complexity. |

| UV-Vis Spectrophotometry | Measurement of light absorption by colored complexes. | Simple, cost-effective, and good for routine analysis. epa.govnih.gov | Lower sensitivity and potential for interferences compared to MS techniques. |

| Atomic Absorption Spectroscopy (AAS) | Measurement of light absorption by free atoms in a flame or furnace. | High accuracy for total elemental iron determination. nih.govoup.com | Does not provide information on the chemical form (speciation) of iron. |

| Electrochemical Methods | Measurement of electrical properties (e.g., current, potential) of the analyte. | Rapid, selective, and sensitive detection. researchgate.net | Electrode surface can be prone to fouling. |

Standards for Spectroscopic Calibrations

In spectroscopic analysis, accurate calibration is paramount for obtaining reliable quantitative results. Iron standard solutions are commonly used to generate calibration curves for instruments such as atomic absorption spectrophotometers (AAS) and inductively coupled plasma-optical emission spectrometers (ICP-OES). scribd.comusgs.gov These standards are typically prepared from high-purity iron wire or certified iron salt solutions.

While commercially available iron standard solutions are prevalent, this compound can also serve as a source of iron for preparing calibration standards, particularly in studies where the matrix of the standard needs to closely match that of the sample containing iron-citrate complexes. The use of a matrix-matched standard helps to minimize matrix effects that can interfere with the analytical signal.

The UV-visible absorption spectra of iron(III)-citrate complexes have been well-characterized, showing distinct absorption bands that are dependent on the pH and the ratio of iron to citrate. researchgate.netresearchgate.net For example, studies have identified isosbestic points at specific wavelengths, which indicate the presence of different iron-citrate species in equilibrium. researchgate.net This spectroscopic behavior can be utilized in the development of calibration standards for spectrophotometric methods. The stability constants of various iron(III)-citrate complexes have also been determined using spectrophotometric and electrochemical data, which is essential for preparing stable and reliable standard solutions. nih.gov

The table below summarizes key spectroscopic parameters for iron-citrate complexes that are relevant for their use as calibration standards.

| Spectroscopic Technique | Wavelength (nm) | Application | Reference |

| UV-Vis Spectrophotometry | ~266 | Isosbestic point for Fe³⁺(aq) and a 1:1 Fe(III)-citrate complex. | researchgate.net |

| UV-Vis Spectrophotometry | ~354 | Isosbestic point for different Fe(III)-citrate complex species. | researchgate.net |

| UV-Vis Spectrophotometry | 490 | Detection wavelength for a photo-induced purple-red ferric citrate complex. | epa.gov |

| Atomic Absorption Spectroscopy | 248.3 | Primary wavelength for iron determination. | scribd.comcolostate.edu |

| Atomic Absorption Spectroscopy | 327.0 | Secondary wavelength for higher iron concentrations. | colostate.edu |

Role in Plant Iron Acquisition and Transport Mechanisms (Excluding direct plant supplementation for yield)

Iron is an essential micronutrient for plants, and its transport from the roots to the shoots is a critical process. Research has shown that iron is transported in the xylem sap of plants primarily in the form of an iron-citrate complex. nih.govoup.comcofc.edu

Specifically, studies on tomato plants have led to the direct identification of a tri-iron(III), tri-citrate complex (Fe₃Cit₃) in the xylem sap of iron-deficient plants that were resupplied with iron. nih.govoup.comresearchgate.net This finding provides strong evidence for the role of citrate in the long-distance transport of iron in plants. The structure of this complex has been modeled as an oxo-bridged tri-Fe core. nih.govcofc.edu The formation of this complex is crucial as it keeps iron soluble and prevents its precipitation at the slightly acidic to neutral pH of the xylem sap.

The transport process involves several steps. Iron is taken up by the roots from the soil. Once inside the root cells, it is loaded into the xylem for long-distance transport. The efflux of citrate into the xylem is a key step, facilitated by transporters such as FRD3 (FERRIC REDUCTASE DEFICIENT 3). frontiersin.org In the xylem, citrate chelates with iron(III) to form the stable Fe₃Cit₃ complex, which is then transported to the aerial parts of the plant. frontiersin.org The ratio of iron to citrate in the xylem can influence the formation of different iron-citrate complexes, such as a di-Fe(III), di-citrate complex, which has also been detected in standard solutions. nih.govresearchgate.net

The table below summarizes the key molecular players and complexes involved in the iron-citrate transport system in plants.

| Component | Role | Key Findings | References |

| Tri-iron(III), tri-citrate (Fe₃Cit₃) complex | Primary form of iron transported in the xylem. | Directly identified in the xylem sap of tomato plants; modeled as an oxo-bridged tri-Fe core. | nih.govoup.comcofc.eduresearchgate.net |

| Di-iron(III), di-citrate complex | Another potential iron-citrate complex in the xylem. | Detected in Fe-citrate standard solutions; formation depends on the Fe to citrate ratio. | nih.govresearchgate.net |

| Citrate | Chelating agent for iron. | Concentration in xylem increases under iron deficiency; essential for solubilizing and transporting iron. | oup.comfrontiersin.org |

| FRD3 (FERRIC REDUCTASE DEFICIENT 3) | Citrate transporter. | Mediates the efflux of citrate from root cells into the xylem. | frontiersin.org |

This intricate mechanism of iron transport highlights the central role of citrate in maintaining iron homeostasis in plants, ensuring that this vital nutrient is efficiently distributed throughout the plant for various metabolic processes.

Future Research Directions in Tetraferric Tricitrate Decahydrate Chemistry

Elucidation of Transient Species in Complex Systems

Recent studies have highlighted the challenge in fully characterizing the coordination chemistry of iron(III) citrate (B86180) systems. nih.gov The application of techniques like frozen solution Mössbauer and electron paramagnetic resonance (EPR) spectroscopy has provided insights into the speciation at different pH values and iron-to-citrate ratios. nih.gov Future research should focus on employing advanced, time-resolved spectroscopic techniques to capture and characterize these transient species in situ. Techniques such as stopped-flow spectroscopy coupled with rapid freeze-quenching methods could provide snapshots of the reaction intermediates, allowing for a more detailed mechanistic understanding of the formation and dissociation of tetraferric tricitrate decahydrate (B1171855).

High-Resolution Structural Determination of Uncharacterized Oligomers

While the basic structure of some iron-citrate complexes is known, the precise arrangement of atoms in larger, uncharacterized oligomers remains an area of active investigation. The formation of polynuclear iron-citrate complexes is a known phenomenon, with evidence suggesting the prevalence of trinuclear structures at a 1:1 iron-to-citrate molar ratio. nih.gov

Future research should aim to obtain high-resolution structural data for these oligomers. Advanced crystallographic techniques, including synchrotron X-ray diffraction and cryo-electron microscopy (cryo-EM), could be pivotal in resolving the structures of these complex assemblies. nih.gov Such studies would not only provide a static picture of the oligomers but also offer insights into their assembly and the nature of the interactions holding them together. Understanding these structures is fundamental to controlling the properties of iron-citrate materials.

Advanced Computational Modeling of Multi-Component Iron-Citrate Systems

Computational modeling offers a powerful tool to complement experimental studies by providing a theoretical framework to understand the complex interactions within multi-component iron-citrate systems. nih.govmanchester.ac.uk Density functional theory (DFT) has already been used to investigate the adsorption and interaction of citrate and other ions on iron oxide surfaces. rsc.org

Future computational work should focus on developing more sophisticated models that can accurately predict the structures, stabilities, and spectroscopic properties of various iron-citrate species, including tetraferric tricitrate decahydrate and its oligomeric precursors. acs.org These models could simulate the dynamic behavior of these complexes in solution, providing insights into their formation pathways and reactivity. researchgate.net By integrating experimental data with advanced computational methods, a more complete and quantitative understanding of these systems can be achieved. nih.govmanchester.ac.uk

Exploration of Novel Synthetic Pathways for Tailored Structures

The synthesis of iron-citrate complexes with specific, tailored structures is a key objective for developing new materials with desired properties. Current synthetic methods often rely on controlling the ratio of iron salts and citric acid. scienceforecastoa.com For instance, studies have shown that di-nuclear complexes can be formed at certain ratios, while mono-nuclear complexes are obtained at higher citrate concentrations. scienceforecastoa.com

Future research should explore novel synthetic strategies to gain finer control over the resulting structures. This could involve the use of templates, structure-directing agents, or non-traditional solvents. nih.gov The development of mechanochemical or microwave-assisted synthetic routes could also offer faster and more efficient ways to produce specific iron-citrate architectures. wikipedia.org The ability to synthesize a library of well-defined iron-citrate compounds would be invaluable for structure-activity relationship studies.

Investigation of Surface Interactions and Interfacial Chemistry

The interaction of this compound with its environment is largely governed by its surface chemistry. Understanding how this compound interacts with various surfaces and interfaces is crucial for its existing and potential applications. acs.orgacs.org Studies have already investigated the adsorption of citrate on iron(III) hydroxide (B78521), revealing the formation of surface complexes. rasayanjournal.co.in

Future research in this area should employ surface-sensitive techniques like in-situ attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy to probe the molecular-level interactions at the solid-liquid interface. rsc.org Investigating the adsorption and reaction of this compound on various substrates, including biological membranes and mineral surfaces, will provide valuable information about its environmental fate and biocompatibility. nih.gov This knowledge is essential for designing new applications and mitigating any potential environmental impact. nih.gov

Q & A

Basic Research Questions

Q. What standardized methodologies are employed to synthesize Tetraferric Tricitrate Decahydrate, and how is purity validated?

- Methodological Answer : Synthesis typically involves controlled stoichiometric reactions between ferric salts and citric acid under alkaline conditions. Purity verification includes:

- X-ray Diffraction (XRD) to confirm crystallinity and phase identity.

- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to quantify iron content and trace impurities.

- Thermogravimetric Analysis (TGA) to validate decahydrate stability by measuring water loss profiles .

Q. How is the phosphate-binding efficacy of this compound quantified in vitro?

- Methodological Answer : Use batch equilibrium experiments with simulated intestinal fluid (pH 4–6) containing known phosphate concentrations. Key steps:

Incubate the compound with phosphate solutions at physiological temperatures.

Measure residual phosphate via UV-Vis spectrophotometry (molybdenum-blue method).

Calculate binding capacity using Langmuir or Freundlich isotherm models .

- Data Analysis : Report adsorption maxima (Qmax) and binding constants, comparing results across pH ranges .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies between in vitro and in vivo bioavailability data?

- Methodological Answer : Address contradictions by:

- Comparative Pharmacokinetic Studies : Administer radiolabeled (e.g., <sup>59</sup>Fe) compound in animal models to track iron absorption vs. fecal excretion.

- Caco-2 Cell Monolayers : Simulate intestinal uptake to correlate in vitro permeability with in vivo bioavailability.

- Statistical Reconciliation : Apply Bland-Altman analysis to identify systematic biases between models .

Q. How can synthesis protocols be optimized to enhance crystallinity and stability of this compound?

- Methodological Answer : Implement Design of Experiments (DoE) strategies:

Plackett-Burman Screening : Identify critical factors (e.g., pH, temperature, stirring rate).

Response Surface Methodology (RSM) : Optimize parameters using Box-Behnken designs to maximize crystallinity (measured via XRD crystallinity index).

Accelerated Stability Testing : Expose batches to elevated humidity/temperature, monitoring hydrate phase transitions via TGA-DSC .

Q. What advanced spectroscopic techniques elucidate the iron coordination environment in this compound?

- Methodological Answer :

- Mössbauer Spectroscopy : Quantify Fe(III) oxidation states and ligand-field symmetry.

- X-ray Absorption Spectroscopy (XAS) : Resolve Fe-O bond lengths and coordination geometry.

- Solid-State NMR : Probe citrate ligand conformation and hydration shell dynamics .

Q. How do drug-drug interaction studies inform the co-administration of this compound with common medications?

- Methodological Answer :

- In Vitro Binding Assays : Test interference with antibiotics (e.g., tetracyclines) using competitive binding studies.

- Pharmacokinetic Modeling : Simulate interactions using PBPK models to predict serum concentration changes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and interacting drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.